molecular formula C6H12Cl2F2N2 B13343542 3,3-Difluoro-1,3'-biazetidine dihydrochloride

3,3-Difluoro-1,3'-biazetidine dihydrochloride

Cat. No.: B13343542
M. Wt: 221.07 g/mol
InChI Key: AZXCKSRSQRFOBN-UHFFFAOYSA-N
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Description

3,3-Difluoro-1,3’-biazetidine dihydrochloride: is a chemical compound with the molecular formula C6H11ClF2N2 It is a pale-yellow to yellow-brown solid and is known for its unique structural properties, which include two azetidine rings and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1,3’-biazetidine dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of a precursor compound followed by cyclization to form the azetidine rings. The reaction conditions often require specific temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of 3,3-Difluoro-1,3’-biazetidine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-1,3’-biazetidine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-azetidine derivatives, while substitution reactions can produce a variety of functionalized azetidines.

Scientific Research Applications

Chemistry: In chemistry, 3,3-Difluoro-1,3’-biazetidine dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological systems.

Medicine: In the field of medicine, 3,3-Difluoro-1,3’-biazetidine dihydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1,3’-biazetidine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • 3-Fluoro-1,3’-biazetidine dihydrochloride
  • 1,3’-Biazetidine hydrochloride
  • 3,3-Dichloro-1,3’-biazetidine dihydrochloride

Comparison: Compared to these similar compounds, 3,3-Difluoro-1,3’-biazetidine dihydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The fluorine atoms enhance the compound’s stability and binding affinity, making it more effective in various applications.

Properties

Molecular Formula

C6H12Cl2F2N2

Molecular Weight

221.07 g/mol

IUPAC Name

1-(azetidin-3-yl)-3,3-difluoroazetidine;dihydrochloride

InChI

InChI=1S/C6H10F2N2.2ClH/c7-6(8)3-10(4-6)5-1-9-2-5;;/h5,9H,1-4H2;2*1H

InChI Key

AZXCKSRSQRFOBN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2CC(C2)(F)F.Cl.Cl

Origin of Product

United States

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